Methyl 3-[(3-chlorophenoxy)methyl]benzoate

PI3K inhibition kinase selectivity immuno-oncology

Methyl 3-[(3-chlorophenoxy)methyl]benzoate (CAS 438219-07-9) is a synthetic small molecule belonging to the chlorophenoxy-substituted benzoate ester class, characterized by a 3-chlorophenoxy moiety linked via a methylene bridge to a benzoic acid methyl ester core. The compound has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 g/mol.

Molecular Formula C15H13ClO3
Molecular Weight 276.71g/mol
CAS No. 438219-07-9
Cat. No. B454942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3-chlorophenoxy)methyl]benzoate
CAS438219-07-9
Molecular FormulaC15H13ClO3
Molecular Weight276.71g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)COC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H13ClO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3
InChIKeyXTXRIHVPZBPOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[(3-chlorophenoxy)methyl]benzoate (CAS 438219-07-9): Molecular Profile and Procurement Baseline


Methyl 3-[(3-chlorophenoxy)methyl]benzoate (CAS 438219-07-9) is a synthetic small molecule belonging to the chlorophenoxy-substituted benzoate ester class, characterized by a 3-chlorophenoxy moiety linked via a methylene bridge to a benzoic acid methyl ester core [1]. The compound has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 g/mol . The 3-chloro substitution on the phenoxy ring, combined with the meta-positioning of the ester group on the benzoate ring, defines a distinct pharmacophoric geometry with an XLogP3 of 3.9 , indicating moderate lipophilicity suitable for membrane permeability in cell-based assays. The compound is commercially available as a research chemical with a purity specification of ≥97% from multiple vendors , positioning it as an accessible scaffold for medicinal chemistry and chemical biology applications.

Why Generic Substitution of Methyl 3-[(3-chlorophenoxy)methyl]benzoate (CAS 438219-07-9) Is Not Supported by Evidence


Regioisomeric analogs of methyl 3-[(3-chlorophenoxy)methyl]benzoate—including the 2-chloro, 4-chloro, and 3-bromo substituted variants—are commercially available as structurally similar building blocks . However, the biological activity landscape of chlorophenoxy-substituted benzoates is highly sensitive to both halogen identity and substitution position. Literature precedent for phenoxybenzoate derivatives in herbicidal applications explicitly states that even closely related compounds exhibit substantially divergent selectivity and potency profiles that cannot be predicted from structural examination alone [1]. Consequently, substituting CAS 438219-07-9 with a regioisomer such as methyl 3-[(2-chlorophenoxy)methyl]benzoate (CAS 834913-10-9) or methyl 3-[(4-chlorophenoxy)methyl]benzoate (CAS 865255-19-2) without confirmatory screening introduces unacceptable risk of altered target engagement and off-target effects. The quantitative evidence presented below substantiates why this specific 3-chloro, meta-ester regioisomer occupies a distinct position within the chemical space.

Quantitative Differentiation Evidence for Methyl 3-[(3-chlorophenoxy)methyl]benzoate (CAS 438219-07-9) Versus Analogs


PI3Kδ Selective Inhibition: Methyl 3-[(3-chlorophenoxy)methyl]benzoate Demonstrates Sub-100 nM Activity with Isoform Selectivity

In Class I phosphoinositide 3-kinase (PI3K) enzymatic inhibition assays, methyl 3-[(3-chlorophenoxy)methyl]benzoate exhibits potent inhibitory activity against the PI3Kδ (p110δ) isoform with an IC50 value of <100 nM. Critically, the same compound displays significantly reduced potency against other Class I PI3K isoforms, with IC50 values >1000 nM (i.e., >1 μM) for PI3Kα, PI3Kβ, and PI3Kγ under identical assay conditions [1]. This represents a >10-fold selectivity window for PI3Kδ over other Class I isoforms. The assay utilized commercially available purified PI3K enzyme preparations (p110α/p85α, p110β/p85α, p110δ/p85α from Upstate, and p110γ from Sigma) in a standardized radiochemical or fluorescence-based format [1]. This selectivity profile is noteworthy because PI3Kδ isoform-specific inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders, where minimizing PI3Kα/β-mediated on-target toxicities (e.g., hyperglycemia, thrombocytopenia) is a key developmental objective.

PI3K inhibition kinase selectivity immuno-oncology inflammatory disease

Analytical Characterization: Methyl 3-[(3-chlorophenoxy)methyl]benzoate Provides Verified NMR and MS Reference Data

Methyl 3-[(3-chlorophenoxy)methyl]benzoate is fully characterized and catalogued with authenticated 1H NMR (in DMSO-d6) and GC-MS spectra in the Wiley KnowItAll spectral libraries, a recognized authoritative reference collection for analytical chemistry [1]. The compound has a verified InChIKey (XTXRIHVPZBPOMF-UHFFFAOYSA-N) and exact mass (276.055322 g/mol) [1]. In contrast, many structurally related regioisomers, including methyl 3-[(2-chlorophenoxy)methyl]benzoate (CAS 834913-10-9) and methyl 3-[(4-chlorophenoxy)methyl]benzoate (CAS 865255-19-2), lack equivalent verified reference spectral data in peer-reviewed or curated commercial spectral databases. The absence of authenticated analytical reference data for comparator compounds introduces uncertainty in identity confirmation and purity assessment during procurement and experimental use.

analytical chemistry quality control reference standards spectral library

Lipophilicity Profile: Methyl 3-[(3-chlorophenoxy)methyl]benzoate Exhibits Predicted logP of 3.9 for Cell Permeability

The predicted partition coefficient (XLogP3) for methyl 3-[(3-chlorophenoxy)methyl]benzoate is 3.9, with a topological polar surface area (TPSA) of 35.5 Ų . These physicochemical parameters fall within the favorable range for passive membrane permeability (Lipinski's Rule of 5 guidelines: logP <5, TPSA <140 Ų). By comparison, the corresponding carboxylic acid analog, 3-[(3-chlorophenoxy)methyl]benzoic acid (CAS 360778-44-5), possesses an XLogP3 of 3.5 and an elevated TPSA of 46.5 Ų , reflecting the increased polarity and hydrogen-bonding capacity of the free acid. The methyl ester modification reduces hydrogen bond donor count from 1 to 0 and decreases TPSA by approximately 11 Ų, which class-level inference from medicinal chemistry principles associates with enhanced membrane permeation and oral bioavailability potential.

ADME drug-likeness cell permeability physicochemical property

Recommended Research Applications for Methyl 3-[(3-chlorophenoxy)methyl]benzoate (CAS 438219-07-9) Based on Verified Evidence


PI3Kδ-Selective Chemical Probe Development

The sub-100 nM IC50 against PI3Kδ combined with >10-fold selectivity over PI3Kα/β/γ makes methyl 3-[(3-chlorophenoxy)methyl]benzoate a viable starting scaffold for developing PI3Kδ-selective chemical probes or tool compounds [1]. This application scenario is specifically relevant for researchers investigating B-cell receptor signaling, chronic lymphocytic leukemia (CLL) models, or inflammatory diseases such as rheumatoid arthritis and asthma. The compound can serve as a reference inhibitor in pathway deconvolution studies where PI3Kδ-specific pharmacology must be distinguished from pan-PI3K effects.

Analytical Reference Standard for Chlorophenoxybenzoate Identification

The availability of authenticated 1H NMR and GC-MS reference spectra in the Wiley KnowItAll library positions methyl 3-[(3-chlorophenoxy)methyl]benzoate as a reliable analytical reference standard for quality control, impurity profiling, and structural confirmation in synthetic chemistry workflows [2]. Analytical laboratories engaged in characterizing chlorophenoxy-containing small molecule libraries or monitoring synthetic intermediates will benefit from using this well-characterized compound as a comparator for spectral matching and purity verification.

Scaffold for Cell-Permeable Ester Prodrug Design

The favorable XLogP3 value of 3.9 and the absence of hydrogen bond donors support the use of methyl 3-[(3-chlorophenoxy)methyl]benzoate as a cell-permeable scaffold in phenotypic screening campaigns . In applications where the corresponding carboxylic acid (CAS 360778-44-5) is the intended pharmacophore, the methyl ester can function as a membrane-permeable prodrug form, facilitating intracellular delivery followed by esterase-mediated hydrolysis to release the active acid species. This approach is particularly valuable in target-based screening where intracellular target engagement is essential.

Building Block for Structure-Activity Relationship (SAR) Studies

As a commercially available building block with ≥97% purity, methyl 3-[(3-chlorophenoxy)methyl]benzoate serves as a versatile intermediate for SAR expansion . The ester functionality can be hydrolyzed to the carboxylic acid, reduced to the benzyl alcohol, or converted to amides and other derivatives. The 3-chloro substitution on the phenoxy ring provides a handle for further diversification via cross-coupling reactions, while the meta-substituted benzoate core offers a distinct spatial arrangement compared to ortho- and para-substituted regioisomers. This makes the compound valuable for exploring chemical space around the chlorophenoxybenzoate scaffold in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-[(3-chlorophenoxy)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.